molecular formula C32H23BrO5 B11086852 ethyl 1-(biphenyl-4-ylcarbonyl)-6-bromo-2-oxo-1-phenyl-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate

ethyl 1-(biphenyl-4-ylcarbonyl)-6-bromo-2-oxo-1-phenyl-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate

Cat. No.: B11086852
M. Wt: 567.4 g/mol
InChI Key: XIZSILPSWYXXKG-UHFFFAOYSA-N
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Description

This compound, with the systematic name ethyl 1-(biphenyl-4-ylcarbonyl)-6-bromo-2-oxo-1-phenyl-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate , belongs to the class of benzofuran derivatives. Let’s break down its structure:

    Core Structure: It contains a cyclopropa[c]chromene scaffold, which is a fused ring system.

    Functional Groups: The compound features an ester group (ethyl carboxylate) and a bromine atom.

    Pharmacophore: The biphenyl-4-ylcarbonyl moiety contributes to its potential biological activity.

Chemical Reactions Analysis

Reactions::

    Oxidation: The bromine atom could undergo oxidation to form a bromine oxide or other brominated species.

    Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.

    Substitution: The bromine atom could participate in substitution reactions.

Common Reagents and Conditions::

    Bromination: N-bromosuccinimide (NBS) in an inert solvent.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products::
  • Bromination: 6-bromo derivative.
  • Reduction: Alcohol derivative.

Scientific Research Applications

Chemistry::

    Building Block: Used in the synthesis of more complex molecules.

    Pharmacophore Exploration: Investigated for potential drug development.

Biology and Medicine::

    Biological Activity: May exhibit anti-inflammatory, antioxidant, or antitumor properties.

    Drug Discovery: Screening for novel drug candidates.

Industry::

    Fine Chemicals: Used as a reference standard or intermediate in chemical research.

Mechanism of Action

The exact mechanism remains elusive due to limited data. it likely interacts with cellular targets, affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

While direct analogs are scarce, we can compare it to related benzofuran derivatives:

Properties

Molecular Formula

C32H23BrO5

Molecular Weight

567.4 g/mol

IUPAC Name

ethyl 6-bromo-2-oxo-1-phenyl-1-(4-phenylbenzoyl)-7bH-cyclopropa[c]chromene-1a-carboxylate

InChI

InChI=1S/C32H23BrO5/c1-2-37-29(35)32-27(25-19-24(33)17-18-26(25)38-30(32)36)31(32,23-11-7-4-8-12-23)28(34)22-15-13-21(14-16-22)20-9-5-3-6-10-20/h3-19,27H,2H2,1H3

InChI Key

XIZSILPSWYXXKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12C(C1(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C6=C(C=CC(=C6)Br)OC2=O

Origin of Product

United States

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